Triphenyllead acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
triphenylplumbyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.C2H4O2.Pb/c3*1-2-4-6-5-3-1;1-2(3)4;/h3*1-5H;1H3,(H,3,4);/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLLXTLQVAJJIB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047498 | |
| Record name | Triphenyllead acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1162-06-7 | |
| Record name | Triphenylplumbyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1162-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenyllead acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetoxytriphenyllead | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88644 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Triphenyllead acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetoxytriphenylplumbane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.274 | |
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Synthetic Methodologies and Reaction Pathway Investigations
Established Synthetic Routes for Triphenyllead Acetate (B1210297)
The synthesis of triphenyllead acetate can be achieved through several established methods, primarily involving the modification of other triphenyllead compounds.
Synthesis from Triphenyllead Chloride and Acetate Salts
A common and straightforward method for preparing this compound involves the reaction of triphenyllead chloride with an acetate salt. ontosight.ai This reaction is typically carried out in an organic solvent. The chloride ligand on the triphenyllead moiety is substituted by the acetate group from the salt, yielding this compound. For instance, the reaction with sodium acetate provides a convenient route to the desired product. ontosight.ai
Another approach involves the ozonization of hexaphenyldilead (B147011) in the presence of acetic acid. This method has been reported to produce this compound in a high yield of 97%. uu.nl
Facile Acetate Group Introduction in Organolead Compounds
The introduction of an acetate group into organolead compounds can be a facile process. researchgate.net For example, prochiral diorganolead diacetates can be prepared through plumbylation and subsequent transmetallation, demonstrating a versatile method for creating organolead acetates. researchgate.net This highlights the broader applicability of acetate introduction in the synthesis of various organolead species, not limited to triphenyl derivatives.
Mechanistic Studies of this compound Formation
Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and controlling product formation. The formation of this compound primarily involves ligand exchange and substitution pathways.
Ligand Exchange and Substitution Pathways
The formation of this compound from triphenyllead halides and acetate salts is a classic example of a ligand substitution reaction. savemyexams.com In this process, the acetate ion acts as a nucleophile, displacing the halide ion from the lead center. This type of reaction is fundamental in coordination chemistry and can proceed through various mechanisms, including dissociative, associative, or interchange pathways. libretexts.orgsolubilityofthings.comyoutube.com The specific pathway can be influenced by factors such as the nature of the solvent and the steric and electronic properties of the ligands involved. solubilityofthings.com
Furthermore, this compound itself can serve as a precursor for other triphenyllead carboxylates through ligand exchange reactions with other carboxylic acids. publish.csiro.au These reactions are believed to proceed via a mechanism where the incoming carboxylic acid protonates the acetate ligand, facilitating its departure and the coordination of the new carboxylate.
Role of Organic Solvents in Reaction Kinetics and Selectivity
The choice of an organic solvent is critical in the synthesis of this compound as it can significantly influence reaction rates and selectivity. ontosight.airsc.orgdtu.dkresearchgate.net Solvents that can effectively dissolve the reactants, such as triphenyllead chloride and the acetate salt, are essential for the reaction to proceed efficiently. ontosight.ai The polarity of the solvent can affect the stability of the transition state in ligand substitution reactions. solubilityofthings.com For instance, polar solvents may better solvate ionic intermediates, potentially favoring a dissociative mechanism. In contrast, nonpolar solvents might favor a more concerted or associative pathway. The solvent can also play a role in the final product's crystallinity and ease of isolation.
Reactivity and Chemical Transformations of this compound Derivatives
This compound and its derivatives exhibit a range of chemical reactivities. The carbon-lead bond in organolead compounds is relatively weak, making them susceptible to homolytic cleavage to form radicals. wikipedia.org
Triphenyllead carboxylates, derived from this compound, can undergo decarboxylation reactions under certain conditions. publish.csiro.au For example, compounds like Ph3PbO2CR (where R = C6F5, 4-MeOC6F4, or 4-EtOC6F4) have been shown to decarboxylate when heated in pyridine, leading to the formation of the corresponding polyfluoroaryltriphenyllead derivatives. publish.csiro.au However, not all triphenyllead carboxylates exhibit this reactivity under similar conditions. publish.csiro.au
Cleavage of the lead-carbon bond in some triphenyllead derivatives can also be achieved. For instance, the reaction of Ph3PbR (where R = C6F5 or 4-MeOC6F4) with pentafluorobenzoic acid results in the cleavage of a phenyl-lead bond to yield diphenyllead bispentafluorobenzoate. publish.csiro.au
The reactivity of organolead compounds is also utilized in coupling reactions. They are known to be more reactive than their organotin counterparts, which allows for the synthesis of sterically hindered biaryl compounds. wikipedia.org Additionally, organolead compounds can participate in oxyplumbation reactions, where organolead alkoxides add to polar alkenes. wikipedia.org
Oxidative Reactions of Organolead Compounds
Organolead compounds, particularly those in the Pb(IV) oxidation state such as lead tetraacetate, are recognized for their potent oxidizing capabilities. These reactions often involve the cleavage of C-C bonds. For instance, lead tetraacetate is a well-established reagent for the oxidative cleavage of 1,2-diols into aldehydes and ketones. researchgate.net This reactivity is analogous to what can be expected from other organolead(IV) acetates.
While specific studies detailing this compound as the primary oxidant in a wide range of organic transformations are limited, the general reactivity of lead(IV) acetates suggests its potential in similar oxidative processes. The oxidation of alcohols and the cleavage of glycols are characteristic reactions of this class of compounds. nih.gov For example, the oxidation of alcohols with a δ-proton by lead tetraacetate can lead to the formation of cyclic ethers. nih.gov
Table 1: Examples of Oxidative Cleavage by Lead(IV) Acetates
| Substrate | Reagent | Product(s) | Reference |
| 1,2-Diols | Lead tetraacetate | Aldehydes or Ketones | researchgate.net |
| Alcohols with δ-proton | Lead tetraacetate | Cyclic ethers | nih.gov |
| α-Hydroxy acids | Lead tetraacetate | Aldehydes or Ketones (with decarboxylation) | nih.gov |
Homolytic Cleavage and Radical Intermediates
Triphenyllead compounds are known to undergo homolytic cleavage, particularly under photochemical conditions, to generate radical intermediates. The decomposition of this compound in aqueous solution can be initiated by heat or light, leading to the formation of free radicals. core.ac.uk Research has shown that under UVB irradiation, triphenyllead chloride, a closely related compound, enhances pro-oxidant effects, a phenomenon attributed to the formation of radical species of the compound. youtube.com This suggests that the toxicity of such compounds under UV exposure is linked to the generation of these highly reactive intermediates.
The photolysis of organolead compounds is a known pathway for their degradation. For instance, the photolysis of triphenyltin (B1233371) acetate, an analogous organotin compound, results in the homolytic cleavage of the tin-carbon bond. youtube.com While detailed mechanistic studies specifically on the photochemical decomposition of this compound are not extensively available in the provided search results, the generation of radicals from organometallic compounds through photoinduced dissociation is a well-established principle in chemistry. organic-chemistry.orgdtic.mil
Transmetalation Reactions with Boronic Acids
There is currently no scientific literature available from the conducted searches that describes the direct transmetalation reaction of this compound with boronic acids. The Suzuki-Miyaura coupling, a prominent reaction involving the transmetalation of boronic acids, is predominantly catalyzed by transition metals such as palladium. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgbeilstein-journals.orgresearchgate.netnih.govnih.gov In these reactions, the organoboron compound transfers its organic group to the palladium center, a key step in the catalytic cycle for forming new carbon-carbon bonds. organic-chemistry.org The extensive body of research on this topic focuses on palladium, nickel, and copper catalysts, with no evidence pointing to the use of this compound in a similar capacity. organic-chemistry.orgbeilstein-journals.orgresearchgate.net
Oxyplumbation Reactions with Polar Alkenes
Detailed research findings and data tables specifically describing the oxyplumbation reactions of this compound with polar alkenes are not available in the provided search results. Oxyplumbation is a reaction that involves the addition of a lead species and an oxygen-containing group across a double bond. While analogous reactions like oxymercuration, which uses mercuric acetate, are well-known for the hydration of alkenes, the corresponding oxyplumbation reactions are not as extensively documented. msu.edumsu.edu There is a lack of specific examples or mechanistic studies involving this compound in the addition to polar alkenes within the scope of the conducted searches.
Structural Characterization and Coordination Chemistry of Triphenyllead Acetate Complexes
Advanced Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the study of triphenyllead acetate (B1210297), offering a window into its molecular structure and the subtle interplay of its constituent atoms. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are particularly powerful tools in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy, particularly focusing on the lead-207 (B76081) (²⁰⁷Pb) nucleus, is a highly sensitive method for probing the immediate chemical environment of the lead atom in organolead compounds. acs.orgresearchgate.net The ²⁰⁷Pb nucleus possesses a nuclear spin of 1/2 and its NMR signals, while sometimes challenging to acquire due to a very broad chemical shift range, provide invaluable data on structure and bonding. acs.orgresearchgate.netnih.gov
For instance, a shift in the ²⁰⁷Pb NMR spectrum can signify changes in the coordination environment. In one study, the transformation of a tetraorganolead compound with limited hypercoordination to a triorganolead chloride with significant hypercoordination resulted in a notable downfield shift from -152.1 ppm to 83.8 ppm. allenpress.com This change reflects the increased acidity at the lead center and the altered geometry. allenpress.com The specific ligands attached to the lead atom heavily influence the chemical shift. Studies on various organolead compounds have shown that the nature of the atoms directly bonded to lead (e.g., oxygen, sulfur, halogen) results in characteristic shift regions. nih.gov For example, complexes with a PbS₃ coordination environment exhibit distinct downfield shifts compared to those with mixed oxygen and nitrogen donors. nih.gov
| Compound/Complex Type | 207Pb Chemical Shift (δ, ppm) | Interpretation/Coordination Environment |
| (o-MeOC₆H₄-CH₂)PbPh₃ | -152.1 | Tetraorganolead with limited hypercoordination |
| (o-MeOC₆H₄-CH₂)PbPh₂Cl | 83.8 | Triorganolead chloride with significant hypercoordination (trigonal bipyramidal tendency) |
| PbS₃ Environment (Synthetic Model) | ~5828 | Trigonal pyramidal geometry with three sulfur donors |
| PbS₂O₂ Environment | 4100–4500 | Mixed sulfur and oxygen donor set |
| PbN₂S Environment | 5318 | Mixed nitrogen and sulfur donor set |
This table presents a selection of reported ²⁰⁷Pb NMR chemical shifts for various organolead compounds to illustrate the influence of the coordination environment. Data sourced from multiple research findings. allenpress.comnih.gov
The coordination number and the geometric arrangement of ligands around the central lead atom are primary factors governing the observed ²⁰⁷Pb NMR chemical shift. researchgate.netresearchgate.net An increase in the coordination number, often referred to as hypercoordination, typically leads to significant changes in the electronic shielding of the lead nucleus, which is directly reflected in the chemical shift. allenpress.com
The transformation from a four-coordinate tetrahedral geometry to a five-coordinate trigonal bipyramidal or a six-coordinate octahedral geometry drastically alters the NMR parameters. For example, the use of ligands with dangling oxygen arms can induce secondary bonding between the oxygen and the lead center, pushing the geometry from tetrahedral towards trigonal bipyramidal. allenpress.com This change in coordination is readily detected by a pronounced shift in the ²⁰⁷Pb NMR spectrum. allenpress.com Research on various lead compounds has established a clear relationship between the chemical shift and the local structure, including coordination geometry. researchgate.net Even subtle changes, such as variations in interionic distances due to thermal expansion, can cause significant shifts, highlighting the sensitivity of ²⁰⁷Pb NMR to the precise coordination environment. researchgate.net A benchmark study of 50 different organolead compounds confirmed that bonding motifs with up to seven bonding partners are represented within the vast chemical shift range, underscoring the direct link between coordination and the resulting NMR data. acs.orgnih.gov
Infrared and Raman Spectroscopic Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a molecular "fingerprint" by probing the vibrational modes of a compound. bruker.comlibretexts.orgspecac.com These methods are instrumental in the structural characterization of triphenyllead acetate by identifying its constituent functional groups. libretexts.org
IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational transitions of molecular bonds. biorxiv.org For this compound, this technique can identify the characteristic vibrations of the phenyl (C₆H₅) groups and the acetate (CH₃COO⁻) ligand. For example, the strong absorption band associated with the carbonyl (C=O) stretch of the acetate group is a key diagnostic peak. specac.com The positions of C-H stretching and bending vibrations, as well as the skeletal vibrations of the phenyl rings, can also be assigned. specac.com
Raman spectroscopy, which measures the inelastic scattering of monochromatic light (usually from a laser), provides complementary information. bruker.com Vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. beilstein-journals.org This is particularly true for symmetric vibrations. For this compound, Raman spectroscopy can be used to observe the Pb-C (phenyl) and Pb-O (acetate) stretching vibrations, providing direct information about the coordination at the lead center. lookchem.com The technique is highly sensitive to the molecular structure, crystallinity, and the presence of different polymorphs. bruker.commyu-group.co.jp Together, IR and Raman spectra offer a comprehensive picture of the vibrational framework of the molecule, confirming the presence of the key structural motifs. researchgate.net
Solid-State Structural Determinations
While spectroscopic methods provide information about molecular structure, X-ray diffraction techniques offer definitive insights into the arrangement of atoms in the solid state, including precise bond lengths, bond angles, and crystal packing.
X-ray Diffraction Analysis of this compound and Related Complexes
X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of crystalline solids. nih.gov The technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, from which a detailed model of the molecular structure can be built. researchgate.net
For organolead compounds, X-ray diffraction studies reveal the precise coordination geometry around the lead atom. Studies on related organolead complexes have shown geometries ranging from distorted octahedral to pentagonal bipyramidal, depending on the ligands. lookchem.comresearchgate.net For instance, the crystal structure of a diphenyllead complex with a chelating ligand showed a distorted octahedral geometry around the lead atom. researchgate.net In other cases, particularly with ligands capable of forming multiple bonds, a pentagonal bipyramidal coordination sphere has been observed. lookchem.commolaid.com
While a specific, definitive crystal structure for this compound itself is not consistently reported in the cited literature, analysis of related compounds provides a strong basis for understanding its likely solid-state conformation. For example, the introduction of an acetate group can be a facile process in organolead compounds, and the resulting structures can be elucidated by single-crystal X-ray diffraction. researchgate.net The analysis of various metal-acetate complexes shows that the acetate group can act as a bridging ligand between metal centers, a structural motif that could be present in this compound complexes. frontiersin.orgrsc.org
| Complex | Crystal System | Space Group | Key Structural Features |
| [Eu(HL1)(CH₃COO)₂]·5H₂O | - | - | Lanthanide complex featuring acetate ligands. |
| [PbPh₂(L2)₂] | - | - | Distorted octahedral geometry around the lead atom. |
| [Cr(III)xFe(III)₂-xNi(II)O(O₂CCH₃)₆(py)₃]·py | - | - | Oxo-centered trinuclear complex with bridging acetate groups. |
| Dy₂(LOEt)₂(OAc)₄ | Triclinic | P-1 | Dinuclear lanthanide complex with acetate anions bridging the two metal ions. |
This table provides examples of crystal structures determined for various acetate-containing metal complexes, illustrating the coordination modes of the acetate ligand. Data sourced from crystallographic studies. researchgate.netfrontiersin.orgrsc.org
Elucidation of Coordination Geometries around the Lead Center (e.g., trigonal bipyramidal, pentacoordinated, hexacoordinated, heptacoordinated motifs)
The coordination geometry of an organometallic compound is the specific spatial arrangement of the atoms or ligands directly attached to the central metal atom. wikipedia.org For organolead(IV) compounds like this compound, the geometry around the lead center is not fixed and can vary significantly depending on the surrounding chemical environment. While a simple, non-coordinating environment might suggest a tetrahedral geometry, the strong Lewis acidity of the lead(IV) center readily facilitates the expansion of its coordination sphere to accommodate additional ligands.
This expansion leads to hypercoordinate species, with coordination numbers of five, six, or even higher being commonly observed. allenpress.com The most frequently encountered higher-coordination geometry for pentacoordinated triphenyllead complexes is the trigonal bipyramidal (TBP) structure. allenpress.comlibretexts.org In this motif, the three phenyl groups typically occupy the equatorial positions, while the acetate ligand and another coordinating species (such as a solvent molecule or an intramolecular donor atom) occupy the axial positions.
The tendency to form these higher-coordinate structures is a hallmark of heavier Group 14 elements. allenpress.com The Lewis acidity and the ability to form hypercoordinate complexes increase down the group in the order Si < Ge < Sn < Pb. allenpress.com This trend is evident when comparing the structures of analogous compounds. For instance, in a series of (o-methoxybenzyl)triphenyl derivatives of Group 14 elements, the intramolecular interaction between the central element and the dangling ether oxygen atom becomes progressively stronger, causing the geometry to distort from tetrahedral toward trigonal bipyramidal. allenpress.com The lead compound in this series shows the most significant distortion, indicative of a strong intramolecular Pb-O interaction. allenpress.com
Beyond pentacoordination, hexacoordinated lead centers, typically adopting an octahedral geometry, are also known in organolead chemistry. libretexts.org More complex structures with heptacoordinated lead atoms, such as those with a pentagonal bipyramid geometry, have also been identified in certain organolead complexes. libretexts.org The specific geometry adopted is a sensitive function of the steric and electronic properties of all ligands involved, including the acetate group, the phenyl rings, and any other coordinating molecules. libretexts.org
Table 1: Comparison of Structural Parameters and Geometry in (o-methoxybenzyl)triphenyl Group 14 Compounds
This table illustrates the increasing distortion from a perfect tetrahedral geometry towards a trigonal bipyramidal (TBP) geometry as the central element becomes heavier and more Lewis acidic. The percentage of TBP character is estimated by comparing the sum of the equatorial bond angles to the ideal values for tetrahedral (328.5°) and TBP (360°) geometries.
| Compound | Central Element (E) | E-O Internuclear Distance (Å) | Sum of Equatorial Angles (°) | % TBP Geometry |
| (o-methoxybenzyl)triphenylsilane | Si | > van der Waals | ~328.5° | ~0% |
| (o-methoxybenzyl)triphenylgermane | Ge | > van der Waals | 333.2° | 15% |
| (o-methoxybenzyl)triphenylstannane | Sn | 2.993 Å | 344.4° | 50% |
| (o-methoxybenzyl)triphenyllead | Pb | 3.362 Å | 354.6° | 83% |
Data adapted from research on intramolecularly hypercoordinated organolead compounds. allenpress.com
Ligand Binding Modes and Chelate Ring Strain Analysis
Monodentate: One oxygen atom of the acetate group forms a covalent bond with the lead center.
Bidentate Chelate: Both oxygen atoms of the same acetate group bind to the same lead center, forming a four-membered chelate ring.
Bridging Bidentate: Each of the two oxygen atoms of the acetate group binds to a different lead center, linking two metal atoms together to form polymeric chains or dimeric structures.
In addition to the acetate ligand, other functionalities can coordinate to the lead atom, influencing the final structure. A significant area of study involves organolead compounds with ligands that have a "dangling-arm" functionality, such as an ether or thioether group, as part of their structure. allenpress.com This dangling donor atom can coordinate intramolecularly to the Lewis acidic lead center, creating a secondary bond and forming a chelate ring. allenpress.com
The formation of such a chelate ring is not without consequence. The geometric constraints of the ring can introduce chelate ring strain , which is the deviation from ideal bond angles and lengths within the ring structure. This strain can be analyzed by examining crystallographic data. For example, in (o-methoxybenzyl)diphenyllead chloride, the intramolecular coordination of the ether oxygen to the lead atom forces the atoms into a five-membered ring. allenpress.com The angles within this ring and the length of the Pb-O secondary bond (2.845 Å) reflect a balance between the favorable energy of the Pb-O interaction and the inherent strain of the cyclic conformation. allenpress.com The degree of this strain influences the stability and reactivity of the complex.
Role of Solvent Molecules in Crystal Lattice Formation
Solvent molecules play a critical and multifaceted role in the crystallization of organometallic compounds, including this compound complexes. longdom.org Their influence extends beyond simply dissolving the compound; solvents can directly participate in the formation of the crystal lattice, affecting the final structure and morphology. researchgate.net
There are two primary ways solvents can be involved:
Direct Coordination: Polar solvents, such as methanol, dimethyl sulfoxide (B87167) (DMSO), or water, can act as ligands and coordinate directly to the electron-deficient lead center. researchgate.net This coordination changes the coordination number and geometry of the lead atom. For example, a pentacoordinate trigonal bipyramidal complex might form in a coordinating solvent, where a solvent molecule occupies one of the axial positions. mdpi.com
Lattice Inclusion (Solvates): Solvent molecules can be incorporated into the crystal lattice without directly bonding to the metal center. unifr.ch They fill voids or gaps within the crystal packing, often forming hydrogen bonds with ligands (like the acetate group) or participating in other non-covalent interactions, such as pi-pi stacking with aromatic rings. mdpi.comunifr.ch The choice of solvent can therefore be critical; rigid co-solvents like toluene (B28343) or benzene (B151609) can fill gaps and promote the formation of crystalline material over an amorphous powder. researchgate.netunifr.ch
The properties of the solvent, such as polarity, viscosity, and its ability to form hydrogen bonds, can significantly influence the crystallization process. unifr.ch A slow, controlled crystallization process, often achieved by carefully selecting the solvent and method (e.g., slow evaporation or solvent diffusion), is essential for obtaining high-quality single crystals suitable for X-ray diffraction analysis. longdom.org
Hypervalent States and Non-Classical Bonding in Organolead Systems
Hypervalent compounds are defined as species containing a main-group element that formally possesses more than eight electrons in its valence shell. nih.govscispace.com This phenomenon is particularly common and well-studied for heavier p-block elements, including lead. wiley-vch.dersc.org The formation of pentacoordinated and hexacoordinated this compound complexes are prime examples of hypervalency in organolead chemistry.
The capacity of lead to form hypervalent species is intrinsically linked to its low electronegativity and the accessibility of its valence orbitals. wiley-vch.de Unlike lighter elements such as carbon, heavier elements like lead have ns and np valence orbitals with significantly different sizes and energies. wiley-vch.de This "hybridization defect" makes it more favorable to involve p-orbitals in bonding and allows for the expansion of the coordination sphere beyond the typical four bonds of a neutral organolead(IV) compound. wiley-vch.de The presence of electronegative ligands, such as the acetate group, further enhances the Lewis acidity of the lead center, making it more susceptible to nucleophilic attack and the formation of hypervalent structures. allenpress.com
The bonding in these hypervalent molecules is considered a form of non-classical bonding . Instead of being described by simple two-center two-electron (2c-2e) bonds, the axial bonds in a trigonal bipyramidal hypervalent complex are often described by the three-center four-electron (3c-4e) bond model. nih.govscispace.com In this model, a p-orbital on the central lead atom interacts with orbitals from the two axial ligands, forming a bonding, a non-bonding, and an anti-bonding molecular orbital. The four valence electrons (two from the Pb-C/Pb-O sigma bonds and two from the incoming ligand) fill the bonding and non-bonding orbitals, resulting in two bonds that are each weaker than a typical 2c-2e bond but which collectively stabilize the hypervalent structure. This model explains how the octet can be exceeded without violating fundamental quantum mechanical principles. scispace.com
Environmental Fate and Biogeochemical Cycling Research
Degradation Pathways in Environmental Compartments
The breakdown of triphenyllead acetate (B1210297) in the environment proceeds through several key pathways, including hydrolysis, photolysis, and biodegradation. These processes transform the parent compound into various degradation products, ultimately leading to the formation of more stable inorganic lead species.
The stability of triphenyllead acetate in aqueous environments is limited. The primary mechanism of hydrolytic degradation involves the cleavage of the ionic bond between the triphenyllead cation ([Ph₃Pb]⁺) and the acetate anion (CH₃COO⁻). This reaction is influenced by the pH of the water.
In aqueous solution, this compound dissociates and the triphenyllead cation undergoes hydrolysis to form triphenyllead hydroxide (B78521). The acetate anion combines with a proton from water to form acetic acid. The reaction can be summarized as:
(C₆H₅)₃PbOCOCH₃ + H₂O ⇌ (C₆H₅)₃PbOH + CH₃COOH
Table 1: Factors Influencing Hydrolytic Degradation of this compound
| Factor | Influence on Hydrolysis | Mechanism |
|---|---|---|
| pH | Higher rates in both acidic and alkaline conditions compared to neutral pH. | In alkaline conditions, hydroxide ions directly attack the acetate linkage. mdpi.com In acidic conditions, the reaction is catalyzed by H⁺ ions. mdpi.com |
| Temperature | Increased temperature accelerates the reaction rate. | Provides the necessary activation energy for the hydrolytic cleavage. |
| Water Availability | Essential reactant for the hydrolysis process. | Water molecules participate directly in the cleavage of the lead-acetate bond. |
Sunlight, particularly its ultraviolet (UV) component, is a significant driver of degradation for many organometallic compounds, including this compound. Photolysis can lead to the cleavage of the carbon-lead bonds, which is a critical step in the detoxification of the organometallic moiety.
Research on closely related compounds provides insight into the likely photolytic pathways. For instance, the photolysis of triphenyllead hydroperoxide (Ph₃PbOOH) involves a transformation to a superoxide (B77818) and subsequently to a hydroxide complex, indicating the susceptibility of the triphenyllead cation to photolytic reactions. researchgate.net Studies on triphenyltin (B1233371) (TPT), a structural analogue, show that photodegradation is a major factor in its environmental fate. nih.gov The primary photolytic degradation route for TPT is a stepwise de-phenylation, where the phenyl groups are sequentially cleaved from the metal atom, leading to diphenyltin, monophenyltin, and finally inorganic tin. nih.gov
By analogy, the photolytic degradation of this compound likely proceeds via two main pathways:
Cleavage of Phenyl-Lead Bonds: The energy from UV radiation can break the covalent bonds between the lead atom and the phenyl rings, releasing benzene (B151609) and forming diphenyllead and monophenyllead species.
Transformation of the Cation: The triphenyllead cation itself can undergo photolytic transformation, similar to the process observed with triphenyllead hydroperoxide. researchgate.net
These reactions progressively break down the organometallic structure, ultimately yielding inorganic lead (Pb²⁺), which is less toxic than its organic precursors but still a significant environmental pollutant.
Microbial activity plays a role in the ultimate fate of this compound, although this process is generally considered to be slow. Both aerobic and anaerobic microorganisms can contribute to its breakdown. Due to a lack of direct studies on this compound, research on the analogous fungicide triphenyltin acetate (fentin acetate) serves as the primary model for its biodegradation.
Studies have shown that microorganisms can slowly degrade triphenyltin, with reported half-lives in soil ranging from 47 to 140 days, depending on factors like the organic matter content. nih.gov The degradation proceeds through the formation of di- and monophenyltin intermediates, eventually leading to inorganic tin. nih.gov Specific bacteria, such as Pseudomonas chlororaphis, have been identified as being capable of degrading triphenyltin. nih.gov The degradation of the acetate portion is also well-documented, with many bacteria and fungi capable of utilizing acetate as a carbon source. researchgate.netnih.gov
Aerobic Biodegradation: In the presence of oxygen, aerobic microbes are the primary agents of degradation. The process likely involves enzymatic attack on the phenyl-lead bonds. Oxygenases, enzymes used by microbes to break down aromatic hydrocarbons, may initiate the degradation of the phenyl rings. enviro.wiki
Anaerobic Biodegradation: In oxygen-depleted environments like saturated soils and sediments, anaerobic microorganisms take over. The degradation of aromatic compounds under anaerobic conditions follows different metabolic pathways than aerobic degradation. nih.govnih.gov While often slower, anaerobic processes are crucial for the complete mineralization of organic pollutants in these environments. enviro.wikiclu-in.org
Environmental Distribution and Transport Mechanisms
The movement and distribution of this compound in the environment are largely controlled by its interaction with soil and sediment particles. Its tendency to adsorb to solids dictates its mobility, leaching potential, and bioavailability.
Several soil properties influence the extent of adsorption:
Organic Matter: Soils with high organic carbon content exhibit greater adsorption of organometallic compounds. The large, hydrophobic phenyl groups of the triphenyllead cation have a strong affinity for soil organic matter.
Clay Content: The negatively charged surfaces of clay minerals attract and bind the positively charged triphenyllead cation through electrostatic interactions.
Soil pH: Soil pH is a critical factor. In neutral to alkaline soils, lead mobility is very low due to precipitation, often as lead carbonate (PbCO₃), and strong adsorption to mineral surfaces. mdpi.comresearchgate.net In acidic soils, lead becomes more soluble and mobile.
Due to these factors, this compound is likely to be classified as having low to very low mobility in most soil types. It will tend to accumulate in the upper layers of the soil profile, with limited vertical movement. Desorption, the release of the adsorbed compound back into the soil solution, is expected to be a slow process, contributing to its persistence in the solid phase.
Table 2: Influence of Soil Properties on this compound Mobility
| Soil Property | High Value of Property | Effect on Adsorption | Effect on Mobility |
|---|---|---|---|
| Organic Carbon (%) | High | Increased Adsorption | Decreased Mobility |
| Clay Content (%) | High | Increased Adsorption | Decreased Mobility |
| pH | High (Alkaline) | Increased Adsorption/Precipitation | Decreased Mobility |
| Cation Exchange Capacity (CEC) | High | Increased Adsorption | Decreased Mobility |
Leaching is the process by which a chemical is transported from the upper soil layers to lower layers, and potentially into groundwater, by percolating water. nih.gov Given the strong adsorption of this compound to soil particles, its potential for leaching is considered low. researchgate.net
Studies on lead transport in soil columns, even when lead is applied in a soluble form, show that it moves very slowly and is retained almost entirely within the top few centimeters of the soil column. researchgate.net This indicates a high degree of immobilization and consequently, a low risk of groundwater contamination through leaching in most agricultural and environmental settings. The primary risk for leaching would occur in soils with low organic matter, low clay content, and acidic pH, where adsorption is weakest and the solubility of lead species is higher. mdpi.com
Diffusion models, such as HYDRUS-2D, have been used to describe the transport of lead in soil and confirm the experimental findings of very limited mobility. researchgate.net These models integrate the processes of water flow, solute transport, and reactions like adsorption and precipitation to predict the movement of contaminants. For a compound like this compound, such models would predict strong retention in the surface soil and minimal transport to deeper layers.
Biogeochemical Transformations
The transformation of organolead compounds in the environment is a complex process involving both biological and chemical pathways. These transformations influence their fate, persistence, and bioavailability.
Microbial Methylation of Lead and Organolead Compounds
The potential for microorganisms to methylate lead, converting inorganic forms into more mobile and often more toxic organolead compounds, has been a subject of scientific investigation and debate. taylorfrancis.comresearchgate.net Methylation is a process where a methyl group (CH₃) is added to an element. taylorfrancis.com While biomethylation is well-established for other elements like mercury and arsenic, the evidence for lead is less conclusive. taylorfrancis.comnih.gov
Some studies have suggested that microbial processes can lead to the formation of tetramethyllead (B1204573) from trimethyllead (B1239934) acetate in anaerobic lake sediments. taylorfrancis.com In these experiments, the production of tetramethyllead was not observed in sterilized control sediments, indicating a biological role. taylorfrancis.com However, other research has failed to find evidence of the biomethylation of inorganic lead compounds under various experimental conditions, concluding that the formation of tetraalkyllead from organic lead salts is a result of chemical, rather than biological, reactions. aminer.cn The debate continues as to whether inorganic lead(II) can be methylated or if tetramethyllead formation primarily occurs from pre-existing methylated lead species in the environment. taylorfrancis.com
The table below summarizes findings from various experiments on the methylation of lead compounds.
| Lead Compound Added | System | Conditions | Product Detected | Conclusion | Reference |
| Trimethyllead acetate | Anaerobic lake sediment | Incubation | Tetramethyllead | Microbial methylation occurred | taylorfrancis.com |
| Lead(II) nitrate | Anaerobic lake sediment | Incubation | No tetramethyllead | No microbial methylation of inorganic lead | taylorfrancis.com |
| Trimethyllead acetate | Bacterial isolates in nutrient broth | Incubation | Tetramethyllead | Microbial conversion of trimethyllead | taylorfrancis.com |
| Inorganic and organic lead compounds | Anaerobic and aerobic conditions | Labeled substrate experiments | No leadalkyls from biomethylation | Formation of tetraalkyllead is chemical | aminer.cn |
Bioaccumulation and Biomagnification Potential in Aquatic and Terrestrial Systems
Organolead compounds, due to their lipophilic (fat-loving) nature, have a tendency to accumulate in the tissues of living organisms, a process known as bioaccumulation. vliz.beciesm.org This can lead to concentrations within an organism that are significantly higher than in the surrounding environment. researchgate.net The accumulation of these compounds is a critical factor in their potential environmental risk.
In aquatic ecosystems, organisms can take up organolead compounds directly from the water or through their food. vliz.be It has been shown that fish in the vicinity of alkyllead manufacturing facilities can accumulate high levels of ethyllead compounds. vliz.be However, the biomagnification potential of organolead compounds, which is the increasing concentration of a substance in organisms at successively higher levels in a food chain, is not as clear-cut as with some other organometallic compounds like methylmercury. ciesm.orgtaylorfrancis.com For instance, studies comparing mussels and fish have shown much higher concentrations of both total and organic lead in mussels, suggesting a lack of biomagnification for these lead species in that particular food chain. ciesm.org The high potential for algae to rapidly absorb lead from the surrounding medium is a key entry point for lead into the aquatic food web. researchgate.net
The table below presents data on the bioaccumulation of organolead compounds in different organisms.
| Organism | Compound Type | Observation | Implication | Reference |
| Fish | Ethyllead compounds | High concentrations near manufacturing sites | Potential for significant bioaccumulation | vliz.be |
| Mussels | Total and organic lead | Higher concentrations than in fish | Lack of biomagnification in this food chain | ciesm.org |
| Algae | Lead | Rapid and complete uptake from medium | Key entry point into the food web | researchgate.net |
Field Studies on Environmental Behavior and Dissipation (e.g., in water treated in molluscicidal applications)
This compound has been investigated and used as a molluscicide to control snail populations that act as intermediate hosts for diseases like schistosomiasis. who.intnih.gov Field trials have been conducted to assess its effectiveness and environmental behavior. who.intekb.egwho.int
In field trials in Tanzania, this compound formulated as an emulsifiable concentrate was applied to control snail populations. who.int The dissipation of the compound in the field was studied through chemical analyses of treated water. who.int The effectiveness of the treatment was found to be influenced by factors such as water temperature, with higher temperatures increasing the mortality of snails. who.int For example, at 0.12 ppm, the mortality of Biomphalaria pfeifferi increased from 78% at 22.5°C to 100% at 30°C after a 24-hour exposure. who.int
Studies on the dissipation of the related compound, triphenyltin acetate, in soil and water systems provide insights that may be relevant to this compound. Research has shown that temperature is a critical factor in the degradation of triphenyltin acetate, with significantly longer half-lives at lower temperatures. nih.gov Microbial degradation was not found to be a major factor in its dissipation in soil. nih.gov The potential for these compounds to leach into groundwater is considered low under normal conditions. nih.gov
The following table summarizes results from field and laboratory studies on this compound as a molluscicide.
| Study Type | Organism | Concentration | Conditions | Outcome | Reference |
| Field Trial | Biomphalaria pfeifferi | - | Tanzania | Successful control of vector snails | who.int |
| Laboratory Study | Biomphalaria pfeifferi | 0.12 ppm | 24-hour exposure at 22.5°C | 78% mortality | who.int |
| Laboratory Study | Biomphalaria pfeifferi | 0.12 ppm | 24-hour exposure at 30°C | 100% mortality | who.int |
| Field Trial | Lanistes ovum | 1 lb/acre (as triphenyltin acetate) | Aerial application | High kills of snails | who.int |
Biological Interactions and Mechanistic Toxicology Research
Cellular and Molecular Mechanisms of Toxicity
The toxic effects of triphenyllead compounds are understood to manifest through various interactions with cellular components and disruptions of fundamental biological processes.
Triphenyllead compounds interfere with protein functions and can alter the structure of large molecular assemblies. researchgate.net The interactions between lead and proteins are considered a significant contributor to its toxicity. researchgate.net Studies have shown that lead exposure can lead to a significant decrease in the levels of total and protein-bound sulfhydryl (SH) groups in brain homogenates and synaptosomes. researchgate.net This suggests that various cellular proteins with a high affinity for lead play a role in binding this metal. researchgate.net Specifically, research on triphenyllead chloride, a related compound, demonstrated a dose-dependent decrease in SH groups in bovine serum albumin. researchgate.net
Triphenyllead compounds exhibit a high affinity for the hydrophobic phases of biological membranes. researchgate.net Research indicates that triphenyllead chloride can increase the fluidity of liposome (B1194612) membranes. researchgate.net This alteration of the membrane's physical state is considered a disordered effect on membrane structure. researchgate.net Such changes in fluidity can disrupt the function of the cell membrane, which acts as a critical barrier. savemyexams.com The ability of organic solvents to dissolve lipids within the cell membrane and cause a loss of structure underscores the sensitivity of membranes to chemical environments. savemyexams.com
A key mechanism of lead toxicity involves the induction of oxidative stress, characterized by the generation of reactive oxygen species (ROS). nih.govresearchgate.net While triphenyllead chloride alone may not induce lipid peroxidation, its pro-oxidant action can be dramatically enhanced by factors like UVB irradiation, suggesting the formation of radical forms of the compound. researchgate.net Oxidative stress can lead to damage of crucial biomolecules, including DNA, proteins, and lipids. nih.govnih.gov Studies on lead acetate (B1210297) have shown that it significantly increases the levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation, in mice. nih.gov
Mitochondria are critical targets for the toxic effects of organolead compounds. dntb.gov.ua The pyruvate (B1213749) dehydrogenase complex (PDHC), a key enzyme in mitochondrial metabolism, is sensitive to neurotoxic signals and its inhibition can lead to a decrease in acetyl-CoA synthesis within the mitochondria. frontiersin.org This reduction in acetyl-CoA can impair the tricarboxylic acid (TCA) cycle, leading to energy deficits. frontiersin.org Furthermore, the acetylation of mitochondrial enzymes, a process influenced by the concentration of acetyl-CoA, can inhibit their activity and thus suppress oxidative metabolism. explorationpub.com
Lead compounds have been shown to possess genotoxic potential. Studies using the comet assay on human lymphocytes have demonstrated that lead acetate can induce both single-strand and double-strand breaks in DNA. nih.gov Furthermore, evidence suggests that lead acetate can cause the formation of DNA-protein cross-links. nih.gov The damage to DNA is not believed to be primarily mediated by free radicals that can be trapped by common spin traps. nih.gov Instead, the interaction appears more direct, potentially involving the cross-linking of DNA with nuclear proteins. nih.gov
High-Throughput Screening and Pathway Analysis
High-throughput screening (HTS) assays are utilized to assess the biological activity of a vast number of chemicals, including triphenyllead acetate, against a wide array of biological endpoints. biorxiv.orgbiorxiv.org These in vitro assays expose living cells, isolated proteins, and other biological molecules to chemicals to screen for potential toxic effects. biorxiv.orgbiorxiv.org
In the ToxCast program, this compound was identified as having one of the highest ratios of activity across the assays performed. biorxiv.org This indicates a broad range of biological activity. The Tox21 program, which uses quantitative high-throughput screening (qHTS), has also screened a large library of chemicals, including environmental compounds like this compound, against numerous cell-based assays that cover nuclear receptor signaling and stress response pathways. frontiersin.org The data generated from these HTS platforms helps in identifying biological pathways that are sensitive to chemical stressors and in prioritizing chemicals for further toxicological evaluation. biorxiv.orgbiorxiv.org
Interactive Data Table: ToxCast Activity for this compound
| Chemical | Ratio of Active to Total Assays |
| This compound | 0.738 |
| Mercury (II) acetate | 0.682 |
| Mercury (II) iodide | 0.650 |
| Tris(2-chloroethyl) phosphate | 0.002 |
| Cotinine | 0.003 |
| This table is based on data from a study analyzing ToxCast high-throughput screening results. biorxiv.org |
Bioactivity Profiling using Tox21 and ToxCast Data
This compound has undergone extensive bioactivity profiling through the U.S. Environmental Protection Agency's (EPA) Toxicity Forecaster (ToxCast) and the Toxicology in the 21st Century (Tox21) programs. nih.govepa.govtox21.gov These high-throughput screening initiatives utilize a vast array of automated, cell-based assays to assess the potential of thousands of chemicals to perturb biological pathways. frontiersin.org The data generated from these programs for this compound provides a comprehensive "bioactivity signature," which helps in understanding its potential toxic effects and prioritizing it for further investigation. nih.govfrontiersin.org The ToxCast and Tox21 databases contain detailed information on the concentration-dependent activity of this compound across numerous assays, offering insights into its potency and efficacy at various molecular targets. tox21.govepa.gov
Identification of Biological Pathways Affected by this compound (e.g., nuclear receptor signaling, stress response pathways, cell-death signaling)
Analysis of the ToxCast and Tox21 data has been instrumental in identifying the key biological pathways that are disrupted by this compound. frontiersin.org Among the most significantly affected are nuclear receptor signaling and cellular stress response pathways. frontiersin.orgfrontiersin.org
Nuclear Receptor Signaling: Nuclear receptors are a large family of transcription factors that regulate a wide range of physiological processes, including development, metabolism, and reproduction. nih.gov this compound has been shown to interact with several nuclear receptors, potentially leading to the disruption of normal endocrine function. frontiersin.orgmdpi.com The interference with these signaling pathways is a critical mechanism of its toxicity. nih.gov
Stress Response Pathways: Exposure to this compound can trigger cellular stress response pathways. frontiersin.orgfrontiersin.org These pathways are activated by various cellular insults, including chemical exposure, and are designed to mitigate damage and restore homeostasis. However, prolonged or excessive activation of these pathways can lead to cellular dysfunction and, ultimately, cell death. frontiersin.org
Cell-Death Signaling: The compound has been observed to induce cell-death signaling. frontiersin.org This can occur through various mechanisms, including apoptosis (programmed cell death), and is a common outcome of significant cellular stress and damage.
Analysis of Molecular Targets and Gene Modulation (e.g., TP53, PPARG, ESR1, AR, HIF1A)
The high-throughput screening data allows for the identification of specific molecular targets of this compound and the subsequent modulation of gene expression.
Molecular Targets and Gene Modulation
| Target | Description | Potential Effect of Modulation |
| TP53 | A tumor suppressor protein that regulates the cell cycle and functions as a transcription factor to induce apoptosis in response to DNA damage. nih.gov | Modulation can interfere with DNA damage repair and apoptosis. nih.gov |
| PPARG | Peroxisome proliferator-activated receptor gamma, a nuclear receptor that plays a key role in adipogenesis and glucose metabolism. | Disruption can lead to metabolic disorders. |
| ESR1 | Estrogen receptor 1, a nuclear receptor that mediates the physiological effects of estrogen. | Interference can disrupt endocrine function and reproductive health. |
| AR | Androgen receptor, a nuclear receptor that mediates the physiological effects of androgens. mdpi.com | Perturbation can lead to reproductive and developmental abnormalities. mdpi.com |
| HIF1A | Hypoxia-inducible factor 1-alpha, a transcription factor that plays a central role in the cellular response to low oxygen levels. nih.gov | Alteration can affect cellular adaptation to hypoxia and related processes. nih.gov |
Developmental and Reproductive Toxicology Mechanisms
The developmental and reproductive toxicity of organolead compounds like this compound is a significant concern. pageplace.dewashington.edumdpi.com The mechanisms underlying these effects are multifaceted and are an active area of research. frontiersin.orgnih.gov One of the key proposed mechanisms involves the interference with fundamental cellular processes that are critical during development.
Neurological Effects and Mechanisms (e.g., interference with membrane formation in the central nervous system)
The central nervous system (CNS) is particularly susceptible to the toxic effects of lead compounds. nih.govnih.gov Research suggests that organolead compounds can exert their neurotoxic effects through various mechanisms. One significant proposed mechanism is the interference with the formation and maintenance of myelin, the lipid-rich sheath that insulates nerve fibers and is essential for efficient nerve impulse conduction. mayoclinic.orgmdpi.com This can have profound impacts on neurological function.
Molluscicidal Action: Research on Biological Mechanisms
This compound has been recognized for its potent molluscicidal properties, making it a subject of research for controlling snail populations that act as intermediate hosts for parasites. mdpi.comwho.int
Studies have specifically investigated the effects of this compound on the freshwater snail Biomphalaria glabrata, which is an intermediate host for Schistosoma mansoni, the parasite that causes schistosomiasis in humans. core.ac.ukresearchgate.netcambridge.org Research has shown that this compound is highly toxic to these snails, leading to significant mortality even at low concentrations. who.intcore.ac.uk The compound disrupts the normal physiological processes of the snail, ultimately leading to its death. core.ac.uk
Impact on Parasite Development within Snail Hosts (e.g., Schistosoma mansoni)
This compound has been investigated for its potent molluscicidal properties, particularly against snail species that act as intermediate hosts for parasites such as Schistosoma mansoni, the causative agent of schistosomiasis. Research has demonstrated that this compound is highly toxic to the snail Biomphalaria glabrata, a common intermediate host for S. mansoni. who.intwho.int
Studies have shown that exposure to sublethal concentrations of this compound can significantly affect the snail's survival and the development of the parasite within it. who.int The compound's effectiveness is notable even at low concentrations, although it is considered a slow-acting molluscicide. who.intwho.int The toxicity of this compound to Biomphalaria glabrata increases with rising temperatures during the exposure period. For instance, at a concentration of 0.12 ppm, the mortality of Biomphalaria pfeifferi increased from 78% at 22.5°C to 100% at 30°C after a 24-hour exposure. who.int
Beyond its direct toxicity to snails, research has also explored the effects of sublethal doses of this compound on the development of Schistosoma mansoni larvae within the snail host. who.int Such studies are crucial for understanding how the compound could interrupt the parasite's life cycle, even when complete eradication of the snail population is not achieved. who.int The investigation into the effects on the larval stages of the parasite is a key component in the evaluation of a potential molluscicide. who.int
**Table 1: Effects of this compound on Biomphalaria glabrata and *Schistosoma mansoni***
| Parameter | Observation | Source(s) |
|---|---|---|
| Molluscicidal Activity | Highly toxic to Biomphalaria glabrata. who.intwho.int | who.intwho.int |
| Mode of Action | Slow-acting molluscicide. who.intwho.int | who.intwho.int |
| Temperature Effect | Toxicity increases with higher water temperatures. who.int | who.int |
| Parasite Development | Affects the development of Schistosoma mansoni in snails at sublethal concentrations. who.int | who.int |
| LC50 Value | The LC50 value for Biomphalaria glabrata is comparatively low, indicating high toxicity. who.int | who.int |
Antifouling Mechanisms in Coatings (Historical Research Context)
In the historical context of marine maintenance, this compound was utilized as a biocide in antifouling paints for ship hulls. cbpbu.ac.in The primary mechanism of these coatings was the gradual release of the toxic organolead compound into the surrounding seawater. This process, known as leaching, created a toxic layer around the hull that was lethal to marine organisms such as barnacles, algae, and wood-boring worms, thus preventing them from attaching to and damaging the vessel. cbpbu.ac.in
The use of organometallic compounds like this compound and organotin compounds, particularly tributyltin (TBT), became widespread in the mid-20th century due to their high efficacy and cost-effectiveness. nih.gov These compounds were dispersed within a paint matrix and would slowly leach out, providing long-term protection against biofouling. cbpbu.ac.in The shipping industry heavily relied on these coatings to maintain vessel efficiency by reducing drag and preventing the corrosion that can be exacerbated by fouling organisms. researchgate.net
However, the same toxicity that made these compounds effective antifouling agents also led to significant environmental concerns. The continuous release of lead and tin compounds into the marine environment was found to be harmful to a wide range of non-target marine life. researchgate.net This led to a global shift away from organotin- and organolead-based antifouling systems towards more environmentally benign alternatives. researchgate.net
Insecticidal Properties and Chemosterilant Research
While organotin compounds, which are chemically related to organolead compounds, have been investigated for their potential as insect chemosterilants and for their insecticidal properties against various pests, specific and detailed research on this compound for these applications is not extensively documented in publicly available literature. dtic.milwikipedia.org The focus of research on this compound has been predominantly on its molluscicidal and antifungal capabilities. who.intresearchgate.net
The concept of using chemosterilants involves inducing reproductive sterility in pest populations, which can be an effective method of control. cambridge.org Research into various chemical compounds for this purpose began in the mid-20th century, with some organotin compounds showing effects on the reproduction of certain insects. wikipedia.orgepa.gov For instance, some triphenyltin (B1233371) compounds were suggested as potential insect chemosterilants. who.int However, the high toxicity of many of these organometallic compounds has been a significant barrier to their widespread use in insect control. cambridge.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations provide profound insights into the molecular-level characteristics of compounds like triphenyllead acetate (B1210297). These computational methods are essential for understanding its structure, stability, and spectroscopic properties, which can be challenging to probe experimentally.
Density Functional Theory (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a cornerstone of computational chemistry and physics due to its favorable balance of accuracy and computational cost. wikipedia.org The theory is based on using the spatially dependent electron density to determine the properties of a system, rather than the more complex many-electron wave function. wikipedia.orgscispace.com This approach allows for the calculation and prediction of material behavior from first principles. wikipedia.org
For organolead compounds like triphenyllead acetate, DFT is instrumental in characterizing the nature of the covalent bonds between the lead atom and the phenyl and acetate ligands. DFT calculations can elucidate the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and derived properties like electronegativity and chemical hardness. scispace.com Studies on related organolead halide perovskites have successfully used DFT to understand their electronic structure, vibrational density of states, and optical properties. nih.gov These calculations often require specialized approaches, such as the inclusion of relativistic effects, due to the presence of the heavy lead atom. nih.govnih.gov The choice of the exchange-correlation functional and basis sets is critical and is often guided by benchmark studies against experimental data or higher-level calculations. nih.govacs.org
Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational methods are indispensable tools for predicting and interpreting spectroscopic data, particularly for complex nuclei like lead-207 (B76081) (²⁰⁷Pb). acs.orgnih.gov Density Functional Theory (DFT), often combined with the Gauge-Including Atomic Orbital (GIAO) method, is routinely used to compute NMR chemical shifts with a good compromise between accuracy and computational expense. acs.orgnih.gov
For this compound, this would involve calculating the magnetic shielding tensors for the ²⁰⁷Pb, ¹³C, and ¹H nuclei. The calculated shielding is then converted to a chemical shift by referencing it against a standard compound, such as tetramethylsilane (B1202638) (for ¹H and ¹³C) or tetramethyllead (B1204573) for ²⁰⁷Pb. The accuracy of these predictions is highly dependent on several factors:
Relativistic Effects : Due to the high atomic number of lead, relativistic effects, particularly spin-orbit coupling, can significantly influence the ²⁰⁷Pb chemical shift and must be included in the calculations for accurate results. nih.govacs.org
Functional and Basis Set : The choice of the DFT functional and the basis set used to represent the atomic orbitals affects the quality of the prediction. acs.orgnih.gov
Conformational Sampling : For flexible molecules, it is important to calculate the shifts for an ensemble of low-energy conformers and then compute a Boltzmann-weighted average to compare with experimental solution-state NMR data. acs.orgnih.gov
Benchmark studies on a set of 50 organolead compounds, known as the PbS50 set, have been performed to recommend the best computational workflows for predicting ²⁰⁷Pb NMR chemical shifts. acs.orgnih.gov Such studies help in selecting the most reliable methods for new compounds like this compound.
| Nucleus | Method | Typical Mean Absolute Error (MAE) | Key Considerations |
|---|---|---|---|
| ²⁰⁷Pb | DFT (with relativistic effects) | 50-200 ppm | Highly sensitive to functional, relativistic treatment, and conformation. acs.orgnih.gov |
| ¹³C | DFT (GIAO) | ~3-7 ppm | Good accuracy for routine structural elucidation. |
| ¹H | DFT (GIAO) | ~0.1-0.4 ppm | Highly accurate, but sensitive to solvent effects and conformation. |
Semiempirical Quantum Mechanical (SQM) Methods for Geometry Optimization
While DFT provides high accuracy, its computational cost can be prohibitive for very large systems or for applications requiring extensive sampling, such as molecular dynamics. acs.org Semiempirical Quantum Mechanical (SQM) methods offer a much faster alternative by simplifying the underlying Hartree-Fock theory and introducing parameters derived from experimental data. acs.orgwikipedia.orguni-muenchen.de Methods like PM3, AM1, and the more recent PM7 are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, which significantly speeds up calculations. uni-muenchen.descispace.com
For a relatively large molecule like this compound, SQM methods are particularly well-suited for initial geometry optimization. biochempress.com This process involves finding the lowest energy arrangement of the atoms. An SQM-optimized geometry can then be used as a starting point for a more accurate but computationally expensive DFT calculation (a common multi-level approach). acs.org SQM methods have been shown to predict accurate geometries for a wide range of transition metal complexes, although their performance can vary. biochempress.com For organometallic compounds, specialized parameter sets, such as PM3(tm) in the Spartan software, have been developed to better handle metal centers. biochempress.com
| Method | Basis of Method | Typical Application | Strengths & Weaknesses |
|---|---|---|---|
| AM1 | NDDO | Ground-state properties of organic molecules. | Generally fast; known weaknesses in describing hydrogen bonds. scispace.com |
| PM3 | NDDO | General purpose for organic and some organometallic molecules. biochempress.com | Often provides better results for certain systems than AM1; parameterization can lead to errors for some linkages. uni-muenchen.de |
| PM7 | NDDO | Improved performance for a wider range of elements and non-covalent interactions. | Includes corrections for dispersion and hydrogen bonds, improving on PM3. acs.org |
| GFN-xTB | Density Functional Tight Binding (DFTB) | Geometries, frequencies, and non-covalent interactions for large molecules. wikipedia.org | Very fast and robust for large systems; less empirical than NDDO methods. wikipedia.org |
Molecular Modeling and Simulation
Molecular modeling and simulation extend beyond static quantum chemical calculations to explore the dynamic behavior of molecules, including their reactivity and environmental interactions.
Studies on Reactivity and Reaction Intermediates
Understanding the reactivity of this compound—for instance, the conditions under which the lead-carbon or lead-oxygen bonds might break—is crucial for predicting its chemical behavior. Molecular dynamics (MD) simulations can be used to model the behavior of molecules over time, providing insights into reaction mechanisms. acs.org
Reactive force fields, which are specialized parameters for MD simulations, allow for the modeling of bond formation and dissociation. researchgate.netnih.govarxiv.org Using such methods, one could simulate the thermal decomposition of this compound or its reaction with other chemical species. These simulations can help identify transient reaction intermediates, which are often difficult to detect experimentally. For example, a simulation could track the trajectory of a reaction, such as the cleavage of a phenyl group, and characterize the structure and stability of the resulting triphenyllead cation or other intermediates. acs.org Furthermore, global reactivity descriptors derived from DFT calculations (e.g., chemical potential, hardness, electrophilicity) can provide a static picture of a molecule's kinetic stability and reactive sites. nih.gov
Simulation of Environmental Transport and Degradation Processes
Once released into the environment, the fate and transport of this compound are governed by a complex interplay of physical and chemical processes. numberanalytics.com Multimedia environmental models are used to simulate the distribution and persistence of chemicals in different environmental compartments like soil, water, and air. numberanalytics.comnih.gov
For an organometallic compound like this compound, a key step in risk assessment is determining its fate. oecd.org Simulations would model processes such as:
Sorption : The binding of the compound to soil and sediment particles, which affects its mobility. numberanalytics.com
Degradation : Chemical or biological breakdown into other substances. Organolead compounds can dealkylate in the environment, sequentially losing their organic groups. researchgate.net For instance, this compound could degrade to diphenyllead and monophenyllead species.
Volatilization : The transfer from soil or water into the atmosphere. numberanalytics.com
These models use key chemical properties as inputs, many of which can be estimated using computational methods if experimental data are unavailable. The output of such simulations is a prediction of the compound's environmental concentration and persistence over time, which is vital for ecological risk assessment. dtic.mil
| Parameter | Description | Relevance to Simulation |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | Measures the compound's lipophilicity (tendency to dissolve in fats/oils vs. water). | Predicts bioaccumulation potential and sorption to organic matter in soil/sediment. numberanalytics.com |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Describes the tendency of the compound to bind to organic carbon in soil. | Crucial for modeling mobility in soil and leaching into groundwater. numberanalytics.com |
| Hydrolysis Rate | The rate at which the compound reacts with water. | A primary degradation pathway in aqueous environments. numberanalytics.com |
| Biodegradation Rate | The rate of breakdown by microorganisms in soil and water. | Determines the environmental persistence of the compound. dtic.mil |
| Vapor Pressure | The pressure exerted by the vapor of the substance in thermodynamic equilibrium with its condensed phases. | Influences the rate of volatilization from surfaces. numberanalytics.com |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for correlating the chemical structure of compounds with their biological or chemical activities. mdpi.comwikipedia.org For organometallic compounds like this compound, these models help in understanding how modifications to the structure influence a specific endpoint, such as toxicity or catalytic activity. nih.govprotoqsar.com
SAR studies on organolead and organotin compounds have established clear trends. The biological activity is highly dependent on the number and nature of the organic groups attached to the metal center. For triorganolead compounds (R3PbX), the activity is primarily dictated by the R3Pb+ moiety, with the anionic ligand 'X' (like acetate) having a lesser, though not negligible, influence on properties like solubility and transport. researchgate.net Studies comparing different phenyl derivatives have shown that the activity sequence can vary depending on the biological endpoint, but triphenyllead compounds are generally noted for their high activity. researchgate.net
QSAR models use statistical methods to build mathematical relationships between molecular descriptors and activity. nih.govprotoqsar.com These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or topological (e.g., connectivity indices). nih.gov For organometallic compounds, QSAR models have been developed to predict toxicity. nih.gov These models often use descriptors calculated from the molecule's structure, such as those derived from InChI (International Chemical Identifier), which have shown good predictive accuracy for the toxicity of organometallic compounds. nih.gov
A generalized QSAR model for a series of organometallic compounds might take the form:
Activity (e.g., pLD50) = c0 + c1D1 + c2D2 + ... + cn*Dn
Where 'c' represents coefficients and 'D' represents different molecular descriptors. The statistical quality of such models is assessed using parameters like the coefficient of determination (R²) and the cross-validation coefficient (q²). nih.govresearchgate.net
Table 2: Key Concepts and Findings in SAR/QSAR of Triorganolead Compounds
| Concept | Finding for Triorganolead Compounds (including Ph3PbOAc) | Relevance |
|---|---|---|
| Influence of Organic Groups | The three organic (phenyl) groups are the primary determinants of activity. The R3M+ core (M=Pb, Sn) is the key toxicophore. researchgate.net | Modifications to the phenyl rings would be expected to significantly alter activity. |
| Influence of Anionic Ligand | The 'X' group (acetate) has a secondary effect, primarily influencing physicochemical properties like lipophilicity and cell uptake. researchgate.net | Affects the bioavailability and transport of the active R3Pb+ moiety. |
| Lipophilicity | Activity is often strongly correlated with the lipophilicity of the compound, which governs its ability to cross biological membranes. researchgate.net | The three phenyl groups confer high lipophilicity to this compound. |
| QSAR Descriptors | Models for organometallic toxicity have been successfully built using optimal descriptors based on molecular structure representations like InChI and SMILES. nih.gov | Allows for the computational prediction of activity for new or untested organolead compounds. |
| Model Validation | Robust QSAR models require rigorous validation, including internal (cross-validation) and external validation with a separate test set of compounds. nih.govnih.gov | Ensures the predictive reliability and regulatory acceptance of the model. protoqsar.com |
Advanced Research Methodologies and Analytical Approaches
Radiotracer Techniques in Environmental and Biological Studies
Radiotracer techniques are a powerful tool for tracing the environmental fate and biological disposition of chemicals. By labeling triphenyllead acetate (B1210297) with radioactive isotopes, researchers can track its movement through various environmental compartments and its metabolic pathways within organisms with high sensitivity and specificity.
A notable application of this methodology involved the synthesis of triphenyllead acetate labeled with carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H) in the phenyl rings, or with the lead isotope ²⁰³Pb. researchgate.net This dual-labeling approach allows for the simultaneous tracking of the organic and inorganic moieties of the molecule, providing a more complete picture of its degradation and distribution. Studies using these radiolabeled compounds in rats have been crucial in determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. researchgate.net
Key findings from these radiotracer studies in rats revealed that a significant portion of orally administered this compound is excreted in the feces. researchgate.net For instance, following oral administration, up to 76% of the lead content was found in the feces within seven days. researchgate.net Similarly, between 65% and 80% of the radiolabel from orally administered tri[¹⁴C]phenyllead acetate was excreted, primarily through the fecal route. researchgate.net These findings suggest that the absorption of this compound from the gastrointestinal tract is limited. The use of radiotracers has been fundamental in providing quantitative data on the fate of this compound in biological systems.
The principles of radiotracer studies are not limited to biological systems. In environmental science, similar techniques can be applied to understand the transport and transformation of this compound in soil, water, and air. diva-portal.orgresearchgate.netservice.gov.ukethernet.edu.et By introducing a radiolabeled compound into a controlled environmental system, researchers can monitor its partitioning between different environmental media, its uptake by plants and microorganisms, and its degradation into other chemical species. diva-portal.orgresearchgate.netservice.gov.ukethernet.edu.et
Table 1: Application of Radiotracer Techniques for this compound
| Technique | Isotope Used | Application | Key Findings |
| Dual-labeling | ¹⁴C, ³H, ²⁰³Pb | Elucidating the metabolic fate in rats. researchgate.net | Limited gastrointestinal absorption with primary excretion via feces. researchgate.net |
| Environmental Fate Modeling | Generic application | Assessing transport and transformation in environmental matrices. diva-portal.orgresearchgate.netservice.gov.ukethernet.edu.et | Provides insights into partitioning, uptake, and degradation pathways. diva-portal.orgresearchgate.netservice.gov.ukethernet.edu.et |
Chromatographic and Mass Spectrometric Methods for Metabolite Identification
The identification and quantification of metabolites are critical for understanding the biotransformation of xenobiotics like this compound. The combination of chromatographic separation with mass spectrometric detection, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), stands as the cornerstone for modern metabolite identification studies. nih.govmdpi.comnih.govlcms.czrsc.orgnih.govnih.govresearchgate.netmdpi.com
LC-MS is a highly versatile technique that separates compounds based on their physicochemical properties as they pass through a column, followed by their detection and identification based on their mass-to-charge ratio. nih.govnih.govlcms.cz This method is particularly well-suited for the analysis of a wide range of metabolites with varying polarities and is a method of choice for complex biological samples. nih.gov Tandem mass spectrometry (MS/MS) further enhances the specificity of identification by fragmenting the parent ion and analyzing the resulting fragment ions, which provides structural information about the metabolite. nih.gov
GC-MS is another powerful technique, primarily used for the analysis of volatile and semi-volatile compounds. nih.govnih.gov For non-volatile metabolites, a derivatization step is often required to increase their volatility. nih.gov GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be compared against established spectral libraries for metabolite identification. nih.gov
While specific metabolites of this compound are not extensively detailed in the provided search results, the general approach to their identification would involve the following steps:
Sample Preparation: Extraction of metabolites from biological matrices such as urine, feces, or tissue homogenates. lcms.cz
Chromatographic Separation: Utilizing either LC or GC to separate the complex mixture of metabolites. nih.gov
Mass Spectrometric Detection: Analysis of the eluting compounds by a mass spectrometer to determine their molecular weight and fragmentation patterns. nih.gov
Data Analysis and Identification: Comparison of the obtained mass spectra and retention times with those of authentic standards or with spectral libraries to confirm the identity of the metabolites. nih.gov
The integration of both LC-MS and GC-MS provides a comprehensive platform for untargeted metabolomics, enabling the discovery of a wide range of potential biotransformation products of this compound. nih.gov
Table 2: Chromatographic and Mass Spectrometric Techniques for Metabolite Analysis
| Technique | Principle | Application to this compound |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on physicochemical properties followed by mass-based detection. nih.govnih.gov | Identification of polar and non-polar metabolites and their conjugates in biological fluids. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds followed by mass-based detection; may require derivatization. nih.govnih.gov | Analysis of volatile metabolites or derivatized non-volatile metabolites. |
| Tandem Mass Spectrometry (MS/MS) | Provides structural information through fragmentation of parent ions. nih.gov | Confirmation of metabolite structures. |
In Vitro and Cell-Based Assay Development for Biological Activity Assessment
In vitro and cell-based assays are fundamental tools in modern toxicology for rapidly screening the biological activity of a large number of chemicals and for investigating their mechanisms of action at the cellular level. nih.govnih.govbmglabtech.comsygnaturediscovery.comimmunologixlabs.comresearchgate.net this compound has been subjected to such testing, notably as part of the Tox21 10K compound library, which aims to profile the toxicity of a vast array of environmental chemicals. nih.gov
The development of these assays involves selecting appropriate cell lines, endpoints, and detection methods to assess specific biological responses. immunologixlabs.com For this compound, a variety of human and other mammalian cell lines have been utilized to evaluate its potential toxicity. nih.gov These assays can measure a range of endpoints, including:
Cytotoxicity: Assessing the ability of the compound to cause cell death. bmglabtech.com
Nuclear Receptor Signaling: Investigating the interaction of the compound with nuclear receptors, which can lead to endocrine disruption. nih.gov
Stress Response Pathways: Examining the activation of cellular stress response pathways, which can indicate cellular damage. nih.gov
High-throughput screening (HTS) platforms enable the rapid testing of thousands of chemicals in a cost-effective manner. researchgate.net The data generated from these assays provide a "bioactivity profile" for each chemical, highlighting the biological pathways it may disrupt. researchgate.net Studies have shown that this compound exhibits a high ratio of activity in these in vitro assays, indicating its potential for biological disruption. biorxiv.org
Furthermore, some in vitro systems incorporate metabolic activation, for instance, by using liver S9 fractions, to mimic the biotransformation that a compound might undergo in the body. nih.gov This is crucial as the metabolites of a compound can sometimes be more or less toxic than the parent compound. nih.gov
Table 3: In Vitro Assays for Assessing this compound's Biological Activity
| Assay Type | Cell Lines Used | Endpoints Measured | Relevance |
| High-Throughput Screening (e.g., Tox21) | Human cell lines, rodent cell lines nih.gov | Cytotoxicity, nuclear receptor signaling, stress response nih.gov | Rapidly assesses a broad range of potential toxicities. researchgate.net |
| Assays with Metabolic Activation | Cell lines co-treated with liver S9 fractions nih.gov | Similar to HTS, but accounts for metabolic transformation. nih.gov | Determines if metabolites are more or less active than the parent compound. nih.gov |
| Phenotypic Assays | Whole virus cell-based assays nih.gov | Inhibition of viral propagation, host cell viability. nih.gov | Identifies compounds with specific biological activities, such as antiviral properties. nih.gov |
Integration of in vitro Toxicity Data with Human Exposure Studies
A significant advancement in chemical risk assessment is the integration of in vitro toxicity data with human exposure information. biorxiv.orgnih.govbiorxiv.orgnih.govtoxicology.orgfrontiersin.orgbetterinvitrodosing.comepa.govnih.govresearchgate.net This approach, often termed in vitro to in vivo extrapolation (IVIVE), aims to bridge the gap between cellular-level effects observed in the laboratory and potential health risks in human populations. nih.gov
For this compound, researchers have integrated data from the U.S. Environmental Protection Agency's (EPA) ToxCast program with human biomonitoring data from the National Health and Nutrition Examination Survey (NHANES). biorxiv.orgnih.gov The ToxCast program provides a wealth of in vitro data on the bioactivity of thousands of chemicals across a wide range of biological assays. biorxiv.org NHANES, on the other hand, measures the levels of various chemicals and their metabolites in the blood and urine of the U.S. population.
By comparing the concentrations at which this compound shows biological activity in vitro with the levels of lead compounds found in humans, scientists can assess whether the observed in vitro effects are likely to occur at real-world exposure levels. biorxiv.orgnih.gov This integrated analysis has identified this compound as a chemical with high biological activity, suggesting that human exposure, even at low levels, could be of potential concern. biorxiv.org
The process of IVIVE often involves the use of physiologically based pharmacokinetic (PBPK) models. nih.gov These models can simulate the absorption, distribution, metabolism, and excretion of a chemical in the body, allowing for the prediction of internal tissue concentrations from external exposure levels. nih.gov This allows for a more quantitative comparison between in vitro effective concentrations and in vivo exposures. nih.gov
Table 4: Framework for Integrating In Vitro Toxicity Data and Human Exposure
| Data Source | Type of Information | Contribution to Risk Assessment |
| ToxCast/Tox21 | High-throughput in vitro bioactivity data for this compound. biorxiv.orgnih.govbiorxiv.org | Identifies potential mechanisms of toxicity and the concentrations at which they occur. biorxiv.orgnih.govbiorxiv.org |
| NHANES | Human biomonitoring data for lead and its compounds. biorxiv.orgnih.gov | Provides information on real-world human exposure levels. biorxiv.orgnih.gov |
| PBPK Modeling | In silico models to simulate chemical fate in the body. nih.gov | Extrapolates in vitro effective concentrations to equivalent human oral doses. nih.gov |
Application of X-ray Crystallography in Organometallic Research
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.govmdpi.com In the field of organometallic chemistry, it provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. lookchem.comcore.ac.uk This information is crucial for understanding the reactivity and properties of compounds like this compound.
While the specific crystal structure of this compound was not detailed in the provided search results, the application of X-ray crystallography to related phenyllead compounds has been documented. For instance, the crystal structure of a centrosymmetric complex containing a trans-octahedral [PbPh₂Cl₄]²⁻ anion has been determined, providing insights into the coordination environment of lead in the presence of phenyl and chloride ligands. lookchem.com Additionally, the crystal structure of triphenyllead azide (B81097) has been elucidated, offering further understanding of the bonding between lead and phenyl groups in a different chemical context. core.ac.uk
The general workflow for an X-ray crystallographic study involves:
Crystal Growth: Obtaining a single, high-quality crystal of the compound of interest. nih.gov
Data Collection: Diffracting X-rays through the crystal and collecting the resulting diffraction pattern. nih.gov
Structure Solution and Refinement: Using computational methods to solve the phase problem and refine the atomic positions to generate a final, accurate molecular structure. nih.gov
The structural data obtained from X-ray crystallography are invaluable for rationalizing the chemical behavior of organometallic compounds and for designing new compounds with desired properties.
Table 5: X-ray Crystallography in Phenyllead Chemistry
| Compound/Complex | Key Structural Features Determined | Significance |
| [PbPh₂Cl₄]²⁻ anion | Trans-octahedral geometry around the lead atom. lookchem.com | Provides insight into the coordination preferences of diphenyllead(IV) species. lookchem.com |
| Triphenyllead azide | Covalent linkage and nature of the lead-azide bond. core.ac.uk | Elucidates the structural characteristics of triphenyllead compounds with different anionic ligands. core.ac.uk |
Future Research Directions and Unanswered Questions
Development of Environmentally Sustainable Alternatives to Organolead Compounds
Future research is focused on designing more sustainable organometallic compounds and processes based on green chemistry principles. numberanalytics.com This includes the use of renewable feedstocks and optimizing processes to minimize waste, aiming to find safer alternatives to toxic organolead compounds. ontosight.ainumberanalytics.com
Elucidation of Long-Term, Low-Dose Biological Effects and Mechanisms
While acute toxicity is documented, a deeper understanding of the long-term biological effects of low-dose exposure to organolead compounds is needed. ontosight.ai Research into the biochemical pathways and mechanisms of toxicity at chronic, low levels of exposure is crucial for assessing human and environmental health risks. nih.govnib.si
Advanced Understanding of Environmental Remediation Strategies for Organolead Contaminants
Effective remediation of sites contaminated with organolead compounds is a key area of research. clu-in.org Strategies being explored include in-situ chemical oxidation, which uses agents like Fenton's reagent or potassium permanganate (B83412) to convert hazardous contaminants into less toxic, more stable forms. researchgate.net Other approaches involve bioremediation by stimulating indigenous microbial populations that can transform organoleads into less mobile inorganic forms, and phytoremediation, which uses plants to accumulate or degrade contaminants. google.comdiva-portal.org
Exploration of Novel Coordination Chemistry and Potential Catalytic Applications
The coordination chemistry of organolead compounds continues to be an area of exploration. publish.csiro.au Research into novel organolead halide perovskites has shown their potential as photocatalysts for applications like hydrogen evolution and CO₂ reduction, driven by their favorable electronic and light-absorbing properties. bohrium.com Further investigation may uncover new catalytic applications, moving beyond their historical uses. alfachemic.comchimia.ch
Refinement of Predictive Models for Environmental Fate and Toxicological Outcomes
Developing and refining predictive models is essential for assessing the environmental fate and risk of organometallic compounds. numberanalytics.comnih.gov Quantitative structure-activity relationship (QSAR) models aim to predict properties like water solubility, degradation rates, and toxicity based on molecular structure. nih.gov Advanced machine learning approaches are also being developed to predict the biodegradability of organic pollutants, offering a tool to classify compounds as either biodegradable or recalcitrant. nih.govmdpi.com
Interdisciplinary Approaches Integrating Chemical, Biological, and Environmental Sciences
Addressing the complex challenges posed by organometallic pollutants requires an integrated, multidisciplinary approach. researchgate.netresearchgate.net Future research will increasingly involve collaboration between chemists, biologists, toxicologists, and environmental scientists to fully understand the lifecycle, impact, and management of compounds like triphenyllead acetate (B1210297). researchgate.netrsc.orgiisc.ac.in
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing Triphenyllead acetate in laboratory settings?
- Methodological Answer : this compound synthesis typically involves reacting lead(II) acetate with triphenyllead precursors under controlled conditions. Characterization employs techniques like nuclear magnetic resonance (NMR) for structural confirmation, inductively coupled plasma mass spectrometry (ICP-MS) for lead quantification, and X-ray crystallography to determine molecular geometry. Analytical standards (e.g., 1,000 µg/mL in acetonitrile) are used for calibration in chromatographic methods .
Q. How is this compound evaluated for toxicological effects in cellular assays?
- Methodological Answer : ToxCast database protocols are often adapted for in vitro toxicology studies. Assays include measuring cytotoxicity (via MTT assays), genotoxicity (comet assays), and endocrine disruption (receptor-binding assays). Biologically relevant forms, such as this compound, are prioritized over elemental lead to mimic real-world exposure scenarios .
Q. What analytical techniques are recommended for detecting this compound in environmental samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard. Sample preparation involves solid-phase extraction (SPE) to isolate the compound from matrices like soil or water. Certified reference materials (CRMs) with concentrations like 3000 µg/mL in acetone ensure accuracy .
Advanced Research Questions
Q. How can conflicting data on this compound’s toxicity be resolved across different experimental models?
- Methodological Answer : Discrepancies often arise from variations in exposure duration, metabolite interactions, or cell-type specificity. Meta-analyses integrating ToxCast data, transcriptomic profiling, and dose-response modeling can identify confounding factors. For example, NHANES chemical associations highlight the need to contextualize findings within population-specific variables (e.g., racial disparities in metal exposure) .
Q. What mechanistic insights explain this compound’s interference with cellular signaling pathways?
- Methodological Answer : Advanced studies use RNA sequencing and proteomics to map pathway disruptions. This compound may inhibit antioxidant enzymes (e.g., glutathione peroxidase) via lead coordination with sulfhydryl groups. Computational docking simulations further predict interactions with proteins like kinases or transcription factors .
Q. What challenges arise in quantifying this compound degradation products in environmental fate studies?
- Methodological Answer : Degradation products (e.g., triphenylplumbyl derivatives) require specialized detection methods due to structural complexity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) enhances sensitivity. Stability studies under varying pH and UV exposure conditions are critical for validating degradation pathways .
Q. How can researchers address the limited solubility of this compound in aqueous experimental systems?
- Methodological Answer : Co-solvents like dimethyl sulfoxide (DMSO) or surfactants (e.g., Tween-80) improve solubility. Sonication and nanoformulation techniques (e.g., lipid-based carriers) enhance bioavailability. Stability tests via dynamic light scattering (DLS) ensure colloidal integrity in aqueous media .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Nonlinear regression models (e.g., Hill equation) quantify EC50/IC50 values. Bayesian hierarchical models account for inter-study variability. Tools like Benchmark Dose (BMD) software assess low-dose effects, critical for risk assessment .
Q. How should researchers validate the specificity of this compound interactions in competitive binding assays?
- Methodological Answer : Isotopic labeling (e.g., ²⁰⁷Pb) coupled with isothermal titration calorimetry (ITC) measures binding affinities. Negative controls using structurally analogous compounds (e.g., triphenyltin acetate) rule out nonspecific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
